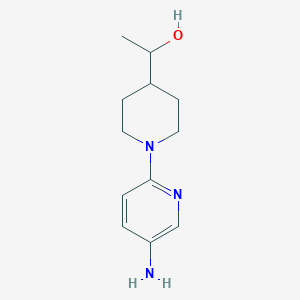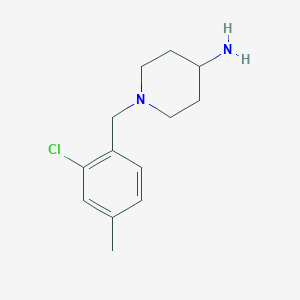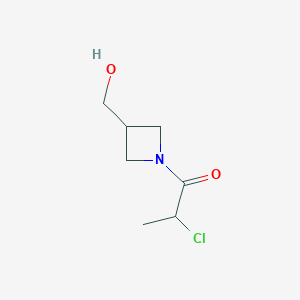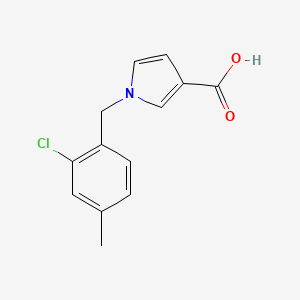
1-(2-chloro-4-methylbenzyl)-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
The compound “1-(2-chloro-4-methylbenzyl)-1H-pyrrole-3-carboxylic acid” is likely to be an organic compound containing a pyrrole ring, a carboxylic acid group, a benzyl group with a chlorine and a methyl substituent. The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole ring, a benzyl group, and a carboxylic acid group would contribute to its three-dimensional structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The pyrrole ring, being an aromatic system, might undergo electrophilic aromatic substitution. The carboxylic acid group could participate in reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study focused on the synthesis and crystal structure analysis of pyrazole derivatives, including compounds related to 1-(2-chloro-4-methylbenzyl)-1H-pyrrole-3-carboxylic acid, provides insights into the chemical properties and potential applications of these molecules in pharmaceuticals and material science Li-qun Shen et al., 2012.
Catalytic and Synthetic Applications
- Research on the streamlined synthesis of pyrrolo[3,4-d]pyridazin-1-one systems through sequential N-alkylation, CuAAC, and [4 + 2] cyclization reactions illustrates the versatility of pyrrole derivatives in synthesizing complex heterocyclic structures, which are valuable in drug discovery and material science H. Bonacorso et al., 2019.
Applications in Metal-Organic Frameworks (MOFs)
- A novel metal-organic framework (MOF) study highlights the use of a pyrrole carboxylic acid derivative in constructing MOFs for dye adsorption, demonstrating the potential of such compounds in environmental remediation and selective adsorption processes Lun Zhao et al., 2020.
Advanced Material Development
- Research on hyperfine interaction in Zn-Al layered double hydroxides intercalated with conducting polymers, including pyrrole carboxylic acid derivatives, showcases the potential of these compounds in developing new organically modified nanocomposites with unique electrical properties J. Tronto et al., 2008.
Molecular Docking Studies
- A series of chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids were synthesized and subjected to molecular docking studies to predict their binding interactions with target proteins, indicating the potential of such compounds in drug development G. Ganga Reddy et al., 2022.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic groups .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds . This reaction can affect the carbon–carbon bond formation, which is a fundamental process in organic chemistry .
Result of Action
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests that it may play a role in the formation of new carbon–carbon bonds . This could potentially lead to the synthesis of new organic compounds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction environment could potentially influence the action of this compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-9-2-3-10(12(14)6-9)7-15-5-4-11(8-15)13(16)17/h2-6,8H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTSZUFGFGBKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



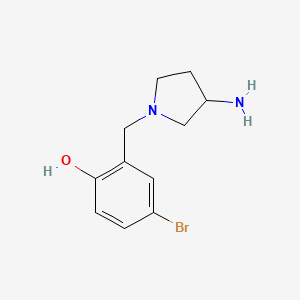



![methyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1474663.png)
![2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1474664.png)

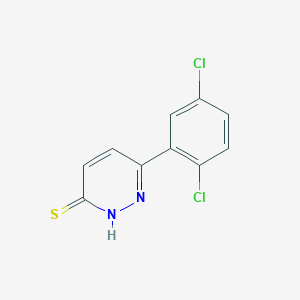
![(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol](/img/structure/B1474672.png)
